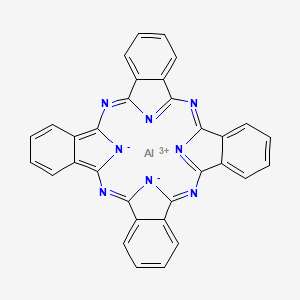

Aluminum phthalocyanine

Vue d'ensemble

Description

Aluminum phthalocyanine is a synthetic, macrocyclic compound that belongs to the phthalocyanine family. These compounds are known for their intense coloration and stability, making them valuable in various applications. This compound, in particular, has gained attention for its use in photodynamic therapy, organic photovoltaics, and as a catalyst in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum phthalocyanine can be synthesized through several methods, including:

Cyclotetramerization: This involves the reaction of phthalonitrile with aluminum chloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in a high-boiling solvent like quinoline at elevated temperatures.

Metalation: Another method involves the metalation of phthalocyanine with aluminum salts. This process can be performed in a solvent like dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclotetramerization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where peripheral hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions can be conducted in solvents like chloroform or dichloromethane.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often with altered electronic properties.

Substitution: Substituted this compound derivatives with various functional groups.

Applications De Recherche Scientifique

Photodynamic Therapy

Photodynamic Therapy Overview

Photodynamic therapy (PDT) utilizes photosensitizers like aluminum phthalocyanine to induce cytotoxic effects upon light activation. The compound's ability to generate reactive oxygen species upon exposure to specific wavelengths of light makes it effective against various cancer types.

Case Studies and Findings

- Water-Soluble Derivatives : Research has demonstrated that water-soluble derivatives of this compound can significantly enhance PDT efficacy. For instance, this compound conjugated with polyethylene glycol showed improved pharmacokinetics and tumor regression rates in mouse models compared to traditional formulations .

- Sulfonated Variants : Studies on sulfonated aluminum phthalocyanines indicated that these compounds exhibit enhanced cellular photosensitivity, leading to effective tumor targeting in vivo. In experiments with transplantable tumors in mice, sulfonated aluminum phthalocyanines demonstrated a higher concentration in tumors compared to surrounding tissues .

- Combination Therapies : A recent study highlighted the synergistic effects of this compound with other therapeutic agents, enhancing the photodynamic inactivation of pathogens like Leishmania. This approach not only targets tumors but also improves immunogenic responses against infections .

Diagnostic Applications

Fluorescent Diagnostics

this compound nanoparticles have been explored for their potential in fluorescent diagnostics, particularly in dentistry and skin autotransplantology. The nanoparticles exhibit unique fluorescence properties when subjected to specific biochemical stimuli, making them suitable for real-time imaging and diagnostics .

Electrochemical Sensors

Development of Sensors

this compound complexes have been employed in the development of electrochemical sensors due to their stability and conductivity. Recent research focused on a decorated this compound complex integrated with multiwalled carbon nanotubes for glucose detection. This sensor demonstrated high sensitivity and selectivity, showcasing the potential for medical diagnostics and monitoring .

Comparative Data Table

Mécanisme D'action

The primary mechanism of action for aluminum phthalocyanine in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light. These reactive species cause damage to cellular components, leading to cell death. The compound targets cellular organelles such as mitochondria, disrupting their function and inducing apoptosis.

Comparaison Avec Des Composés Similaires

- Zinc phthalocyanine

- Copper phthalocyanine

- Iron phthalocyanine

Comparison:

- Zinc Phthalocyanine: Similar in structure but has different electronic properties, making it more suitable for certain photovoltaic applications.

- Copper Phthalocyanine: Known for its use in dyes and pigments, it has distinct catalytic properties compared to aluminum phthalocyanine.

- Iron Phthalocyanine: Often used as a catalyst in oxidation reactions, it has unique magnetic properties not found in this compound.

This compound stands out due to its high stability, efficiency in photodynamic therapy, and versatility in various industrial applications.

Activité Biologique

Aluminum phthalocyanine (AlPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered attention for its potential applications in photodynamic therapy (PDT) and its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is a photoactive compound that acts as a photosensitizer in PDT. It has been studied for its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in various cancer types. Its structure allows it to absorb light effectively, making it suitable for therapeutic applications in oncology.

The primary mechanism by which this compound exerts its biological effects is through photodynamic action . Upon exposure to light, AlPc can transfer energy to molecular oxygen, producing singlet oxygen (), a highly reactive species that can damage cellular components, including lipids, proteins, and DNA. This process can lead to:

- Apoptosis : Programmed cell death characterized by specific morphological changes and biochemical events.

- Necrosis : Uncontrolled cell death resulting from severe cellular damage.

- Cell Cycle Arrest : Disruption of normal cell cycle progression, leading to growth inhibition.

Photodynamic Therapy Applications

Recent studies have demonstrated the effectiveness of this compound in PDT for various cancers:

- Breast Cancer : A study showed that AlPc significantly inhibited tumor growth in EMT-6 mouse mammary tumors. The photodynamic treatment resulted in complete tumor regression in 75-100% of treated animals at low drug doses (0.25 μmol/kg) .

- Colon Cancer : AlPc also exhibited potent phototoxicity against Colo-26 tumors, with complete regression observed in 30% of mice at a dose of 2 μmol/kg .

- Mechanistic Insights : The efficiency of AlPc as a photosensitizer was enhanced by modifying its hydrophilicity through the addition of sulfonic acid groups. This modification improved the therapeutic window and direct cell-killing potential .

Case Study 1: In Vivo Efficacy

A comparative study assessed the efficacy of different formulations of this compound derivatives in vivo. The study found that while unsubstituted AlPc had higher efficiency than sulfonated derivatives, the latter offered better solubility and pharmacokinetics when combined with polyethylene glycol (PEG) or polyvinyl alcohol (PVA). The results indicated that these modifications did not compromise the PDT efficiency but improved drug delivery and retention .

Case Study 2: Mechanistic Studies on Cell Lines

In vitro studies using various cancer cell lines revealed that this compound induced significant apoptosis through ROS generation. The activation of caspases (caspase-3 and caspase-7) was observed, confirming the involvement of the intrinsic mitochondrial pathway in mediating cell death . Furthermore, studies showed that AlPc could activate specific receptors (e.g., CCK1R) in pancreatic acini, suggesting broader biological implications beyond direct cytotoxicity .

Data Tables

Propriétés

IUPAC Name |

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVXQFBFIFIDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16AlN8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47822-79-7 | |

| Record name | Aluminum(III) phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47822-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum phthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047822797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.